6-fluoro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide
Overview
Description
6-fluoro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H15FN2O3 and its molecular weight is 290.29 g/mol. The purity is usually 95%.
The exact mass of the compound 6-fluoro-4-hydroxy-N-(tetrahydro-2-furanylmethyl)-3-quinolinecarboxamide is 290.10667051 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Chemistry Applications
A study by Wang et al. (2006) discusses the use of a fluorogenic, hydrophilic, and amine-reactive reagent, closely related to quinolinecarboxamide derivatives, for the liquid chromatographic analysis of aliphatic amines. This reagent reacts with amines in an aqueous medium to form highly fluorescent carboxamides, which can be separated using a C18 column with fluorescence detection. This method, due to its high sensitivity and minimal interference, could potentially be adapted for compounds similar to 6-fluoro-4-hydroxy-N-(tetrahydro-2-furanylmethyl)-3-quinolinecarboxamide for analytical purposes in complex sample matrices (Wang, Liu, Zhang, Cao, & Hua‐shan Zhang, 2006).
Antifungal Activity
Xu et al. (2007) synthesized novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives from 6-fluoro-4-quinazolinol, examining their antifungal activities. The synthesized compounds showed significant inhibitory effects on the growth of various fungi, with specific compounds exhibiting high antifungal efficacy. This suggests that derivatives of 6-fluoro-4-hydroxy-N-(tetrahydro-2-furanylmethyl)-3-quinolinecarboxamide could have potential applications in developing antifungal agents (Xu, Song, Bhadury, Yang, Zhang, Jin, Xue, Hu, & Lu, 2007).
Potential Therapeutic Applications
Research led by Degorce et al. (2016) on 3-quinoline carboxamides discovered a series optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This kinase plays a crucial role in the cellular response to DNA damage and in cancer progression. Some derivatives, closely related to 6-fluoro-4-hydroxy-N-(tetrahydro-2-furanylmethyl)-3-quinolinecarboxamide, showed potent inhibition of ATM, indicating potential therapeutic applications in cancer treatment (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).
Imaging and Diagnostic Applications
Matarrese et al. (2001) investigated novel quinoline-2-carboxamide derivatives as potential radioligands for visualizing peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). These receptors are implicated in various pathological conditions, including neuroinflammation and cancer. The study's findings suggest that derivatives like 6-fluoro-4-hydroxy-N-(tetrahydro-2-furanylmethyl)-3-quinolinecarboxamide could be useful in developing new imaging agents for diagnostic purposes (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).
Properties
IUPAC Name |
6-fluoro-4-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c16-9-3-4-13-11(6-9)14(19)12(8-17-13)15(20)18-7-10-2-1-5-21-10/h3-4,6,8,10H,1-2,5,7H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNHRHGQKQBMDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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